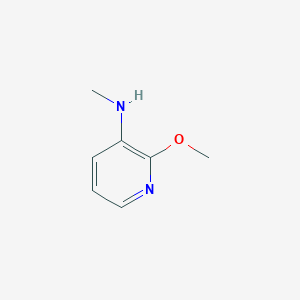

2-methoxy-N-methylpyridin-3-amine

Vue d'ensemble

Description

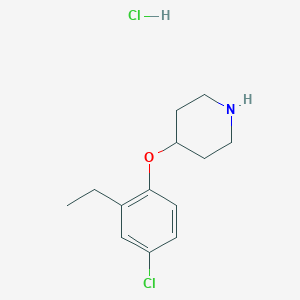

2-Methoxy-N-methylpyridin-3-amine, also referred to as MM3, is a pyridine-based molecule. It has a CAS Number of 1334149-22-2 and a molecular weight of 138.17 . The IUPAC name for this compound is 2-methoxy-N-methyl-3-pyridinamine .

Molecular Structure Analysis

The InChI code for 2-methoxy-N-methylpyridin-3-amine is 1S/C7H10N2O/c1-8-6-4-3-5-9-7(6)10-2/h3-5,8H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

2-Methoxy-N-methylpyridin-3-amine is a liquid at room temperature . The compound has a density of 1.1±0.1 g/cm^3, a boiling point of 240.5±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its molar refractivity is 35.3±0.3 cm^3 .

Applications De Recherche Scientifique

Synthesis of Novel Pyridine-Based Derivatives

Specific Scientific Field

This application falls under the field of Organic Chemistry and Medicinal Chemistry .

Summary of the Application

The compound “2-methoxy-N-methylpyridin-3-amine” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .

Methods of Application or Experimental Procedures

The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (1) directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids produced these novel pyridine derivatives . The reactions were catalyzed by palladium .

Results or Outcomes

The reactions resulted in the synthesis of a series of novel pyridine derivatives in moderate to good yield . The synthesized compounds were potential candidates as chiral dopants for liquid crystals .

Design and Synthesis of Selective COX-2 Inhibitors

Specific Scientific Field

This application is in the field of Medicinal Chemistry and Pharmaceutical Sciences .

Summary of the Application

A new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated as selective COX-2 inhibitors .

Methods of Application or Experimental Procedures

The designed compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .

Results or Outcomes

Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .

Flow Synthesis of 2-Methylpyridines

Specific Scientific Field

This application is in the field of Organic Chemistry and Green Chemistry .

Summary of the Application

A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .

Methods of Application or Experimental Procedures

The starting material was progressed through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .

Results or Outcomes

The reactions resulted in the synthesis of a series of 2-methylpyridines in very good yields . The products were suitable for further use without additional work-up or purification .

Applications of 2-Methacryloyloxyethyl Phosphorylcholine Polymers

Specific Scientific Field

This application is in the field of Materials Science and Biomedical Engineering .

Summary of the Application

A polymer family containing 2-methacryloyloxyethyl phosphorylcholine (MPC), which has a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, has shown an outstanding ability to prevent nonspecific protein adsorption .

Methods of Application or Experimental Procedures

The design, synthesis, and application of MPC polymers for biodevices with characteristic length scales ranging from millimeters to nanometers .

Results or Outcomes

These MPC polymers have been used in various applications such as microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .

α-Methylation of Substituted Pyridines

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

A series of 2-methylpyridines were synthesized via the α-methylation of substituted pyridines .

Safety And Hazards

The safety information for 2-methoxy-N-methylpyridin-3-amine includes several hazard statements: H227, H302, H315, H319, H335 . These indicate that the compound is flammable, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include measures to take in case of exposure or if the compound is ingested, inhaled, or comes into contact with skin or eyes .

Propriétés

IUPAC Name |

2-methoxy-N-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-8-6-4-3-5-9-7(6)10-2/h3-5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMIAOBFAXUYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-methylpyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455622.png)

![2,7-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B1455626.png)

amine dihydrochloride](/img/structure/B1455629.png)

![[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide](/img/structure/B1455630.png)

![4-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1455635.png)

![2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1455639.png)